molecular formula C21H17NOS3 B14961336 (E)-1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenyl-2-propen-1-one

(E)-1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenyl-2-propen-1-one

Cat. No.: B14961336
M. Wt: 395.6 g/mol
InChI Key: LYRCZMVHYZQZGG-OUKQBFOZSA-N
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Description

(E)-1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenyl-2-propen-1-one is a complex organic compound characterized by its unique structure, which includes a quinoline core, a thioxo group, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenyl-2-propen-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinoline with cinnamaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenyl-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted quinoline derivatives with different functional groups replacing the thioxo group.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenyl-2-propen-1-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is explored for its potential use in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of (E)-1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenyl-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenyl-2-propen-1-one: shares similarities with other quinoline derivatives and thioxo compounds.

    Quinoline derivatives: Compounds with a quinoline core, such as quinine and chloroquine, are known for their medicinal properties.

    Thioxo compounds: Compounds containing thioxo groups, such as thioamides and thioureas, are explored for their chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a versatile compound for research and development.

Properties

Molecular Formula

C21H17NOS3

Molecular Weight

395.6 g/mol

IUPAC Name

(E)-1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C21H17NOS3/c1-21(2)19-18(20(24)26-25-19)15-10-6-7-11-16(15)22(21)17(23)13-12-14-8-4-3-5-9-14/h3-13H,1-2H3/b13-12+

InChI Key

LYRCZMVHYZQZGG-OUKQBFOZSA-N

Isomeric SMILES

CC1(C2=C(C3=CC=CC=C3N1C(=O)/C=C/C4=CC=CC=C4)C(=S)SS2)C

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1C(=O)C=CC4=CC=CC=C4)C(=S)SS2)C

Origin of Product

United States

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